Ticlopidine-d4 - 1246817-49-1

Ticlopidine-d4

Catalog Number: EVT-1442763
CAS Number: 1246817-49-1
Molecular Formula: C14H14ClNS
Molecular Weight: 267.807
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ticlopidine

  • Compound Description: Ticlopidine is a first-generation thienopyridine antiplatelet drug that prevents adenosine 5′-diphosphate (ADP)-induced platelet aggregation. It is a prodrug metabolized by cytochrome P450 (CYP) enzymes into active metabolites. []

2-Oxo-Ticlopidine

  • Compound Description: 2-Oxo-Ticlopidine is an intermediate metabolite formed during the bioactivation of Ticlopidine. This conversion is NADPH-dependent and involves several CYP enzymes, including CYP1A2, 2B6, 2C19, and 2D6. []
  • Compound Description: This active thiol metabolite, designated as M2, is formed from 2-oxo-Ticlopidine through the action of multiple CYP isoforms, with CYP2B6 playing a major role. [] It is characterized by the presence of an exocyclic double bond in its structure. []
  • Compound Description: This thiol metabolite, designated as M1, is an isomer of M2, differing in the position of the double bond within the piperidine ring. [] M1 is generated from 2-oxo-Ticlopidine by paraoxonase 1 (PON1) in plasma and carboxylesterase 1 (CES1) in the liver. []

Glutathione-Conjugated Ticlopidine Metabolites (TIC-SGs)

  • Compound Description: TIC-SGs are formed in the liver after the P450-mediated metabolism of Ticlopidine and are primarily excreted into the bile by MRP2 (multidrug resistance-associated protein 2). []
  • Relevance: TIC-SGs play a role in Ticlopidine-induced cholestasis by decreasing the biliary secretion of phospholipids, potentially leading to liver injury. [] While not directly related to Ticlopidine's antiplatelet effects, the formation and biliary excretion of TIC-SGs highlight the potential for drug-induced liver injury associated with Ticlopidine and, potentially, Ticlopidine-d4.
  • Compound Description: Clopidogrel is a second-generation thienopyridine antiplatelet drug and a prodrug metabolized by CYP enzymes into an active metabolite. [, ] It is considered to have greater potency and a better safety/tolerability profile than Ticlopidine. []

Prasugrel

  • Compound Description: Prasugrel is a third-generation thienopyridine antiplatelet drug and a prodrug that requires metabolic activation. []
Synthesis Analysis

Technical Details

  • Step 1: Formylation of thiophene.
  • Step 2: Reduction of nitro compounds to amines.
  • Step 3: Coupling reactions to form ticlopidine.
  • Route A Yield: 48%
  • Route B Yield: 60% (preferred due to higher yield) .
Molecular Structure Analysis

The molecular structure of ticlopidine-d4 retains the core structure of ticlopidine but includes four deuterium atoms. This modification allows for precise quantification in analytical chemistry applications. The structural formula can be represented as follows:

C14H14D4N2S\text{C}_{14}\text{H}_{14}\text{D}_4\text{N}_2\text{S}

Data

  • Molecular Weight: Approximately 246.34 g/mol (considering deuterium).
  • Chemical Formula: C₁₄H₁₄D₄N₂S .
Chemical Reactions Analysis

Ticlopidine-d4 participates in various biochemical reactions similar to its non-deuterated counterpart. Its primary reaction mechanism involves the inhibition of platelet aggregation through antagonism of the P2Y12 receptor. This action is critical in preventing thrombus formation in arterial blood vessels.

Technical Details

  • Key Reaction: Inhibition of ADP-induced platelet aggregation.
  • IC50 Values:
    • Collagen: 75 µM
    • Arachidonic acid: 600 µM
    • ADP: 1,300 µM .
Mechanism of Action

Ticlopidine-d4 functions as an antagonist at the P2Y12 receptor, which is crucial for platelet activation and aggregation. By blocking this receptor, ticlopidine-d4 prevents the binding of adenosine diphosphate (ADP) to platelets, thereby inhibiting their activation and subsequent aggregation.

Process

  1. Binding: Ticlopidine-d4 binds to the P2Y12 receptor on the platelet surface.
  2. Inhibition: This binding prevents ADP from activating the receptor.
  3. Outcome: Reduced platelet aggregation leads to decreased thrombus formation .
Physical and Chemical Properties Analysis

Ticlopidine-d4 exhibits physical and chemical properties that are largely similar to those of ticlopidine, with specific adjustments due to deuteration.

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and acetonitrile.

Chemical Properties

  • Stability: Stable under standard laboratory conditions.
  • Reactivity: Engages in typical reactions associated with thienopyridine derivatives, including nucleophilic substitutions and reductions .
Applications

Ticlopidine-d4 is primarily utilized in scientific research as an internal standard for quantifying ticlopidine levels in biological matrices. Its use ensures accurate measurement in pharmacokinetic studies and therapeutic monitoring.

Scientific Uses

  • Quantification in Biological Samples: Essential for studies involving ticlopidine metabolism and pharmacodynamics.
  • Research on Antiplatelet Activity: Helps elucidate mechanisms behind platelet inhibition and potential therapeutic applications .

Properties

CAS Number

1246817-49-1

Product Name

Ticlopidine-d4

IUPAC Name

5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine

Molecular Formula

C14H14ClNS

Molecular Weight

267.807

InChI

InChI=1S/C14H14ClNS/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-4,6,8H,5,7,9-10H2/i1D,2D,3D,4D

InChI Key

PHWBOXQYWZNQIN-RHQRLBAQSA-N

SMILES

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl

Synonyms

5-[(2-Chlorophenyl)methyl]-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine-d4; PCR 5332-d4; Ticlid-d4; Ticlopidine-d4; Tiklyd-d4;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.